2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one
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Overview
Description
2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the quinazoline family It is characterized by a fused ring system consisting of a pyrazole ring and a quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one typically involves the condensation of benzylamines with 2-methylquinazolin-4(3H)-ones. This reaction is promoted by iodine and proceeds via dual C(sp3)–H amination under metal-free conditions, using molecular oxygen as a terminal oxidant . The reaction conditions are designed to be environmentally friendly, utilizing green chemistry principles.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce new substituents onto the pyrazole or quinazoline rings.
Scientific Research Applications
2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Thiazolo[2,3-b]quinazoline: A compound with a thiazole ring fused to a quinazoline ring.
Triazolo[1,5-a]pyrimidine: A compound with a triazole ring fused to a pyrimidine ring.
Uniqueness
2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one is unique due to its specific substitution pattern and the presence of both pyrazole and quinazoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-4-(2-phenylethyl)pyrazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-14-13-18-21(12-11-15-7-3-2-4-8-15)19(23)16-9-5-6-10-17(16)22(18)20-14/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGXNDXUYRDFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=O)N(C2=C1)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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